N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)

PROTAC Linker Design Structural Biology

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) (CAS 2112737-19-4) is a branched polyethylene glycol (PEG) linker specifically designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs). Chemically defined as 1,31-di-tert-butyl 16-[2-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)ethyl]-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate, it features a single aminooxy reactive group and two terminal Boc-protected carboxylic acid groups, connected via a branched tertiary amine core.

Molecular Formula C38H76N2O16
Molecular Weight 817.0 g/mol
CAS No. 2112737-19-4
Cat. No. B609411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Aminooxy-PEG3)-N-bis(PEG4-Boc)
CAS2112737-19-4
SynonymsN-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)
Molecular FormulaC38H76N2O16
Molecular Weight817.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H76N2O16/c1-37(2,3)55-35(41)7-12-43-17-22-48-27-29-50-24-19-45-14-9-40(11-16-47-21-26-52-31-32-53-33-34-54-39)10-15-46-20-25-51-30-28-49-23-18-44-13-8-36(42)56-38(4,5)6/h7-34,39H2,1-6H3
InChIKeyIYGZVFXDQYOXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) (CAS 2112737-19-4): Procurement-Ready PROTAC Linker Specifications and Analytical Data


N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) (CAS 2112737-19-4) is a branched polyethylene glycol (PEG) linker specifically designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . Chemically defined as 1,31-di-tert-butyl 16-[2-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)ethyl]-4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate, it features a single aminooxy reactive group and two terminal Boc-protected carboxylic acid groups, connected via a branched tertiary amine core . This compound, with a molecular weight of 817.01 g/mol (formula C38H76N2O16) and a predicted density of 1.089 g/cm³, is a cornerstone building block for constructing heterobifunctional degraders .

Why N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) Cannot Be Replaced by Generic Linkers: A Procurement Risk Analysis


In PROTAC synthesis, the linker is not an inert spacer but a critical determinant of ternary complex formation, cellular permeability, and ultimately, degradation efficiency. Simply substituting N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) with a generic PEG analog, even one with similar functional groups, introduces significant risk of project failure [1]. Unlike linear aminooxy-PEG-Boc analogs which only permit a single conjugation step, the unique branched, heterotrifunctional architecture of this compound provides a pre-validated scaffold for systematic optimization of linker exit vectors. This geometry directly impacts the stability of the E3 ligase-PROTAC-target protein complex, a parameter that cannot be reliably predicted or replicated with linear or simpler branched linkers without extensive and costly re-synthesis [2].

Quantitative Differentiation of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc): Comparative Evidence vs. Branched and Linear PEG Linkers


Branching Geometry and Reactive Arm Count: A Structural Comparison to N-Boc-N-bis-PEG5

N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is a heterotrifunctional linker, offering three distinct reactive handles in a branched architecture: one aminooxy group and two Boc-protected carboxylic acids. In contrast, N-Boc-N-bis-PEG5 is a homobifunctional branched linker with two identical terminal hydroxyl groups and a central Boc-protected amine . This structural difference is critical for modular PROTAC construction, enabling the target protein ligand and the E3 ligase ligand to be attached sequentially and with distinct conjugation chemistries .

PROTAC Linker Design Structural Biology

Conjugation Capacity: Head-to-Head Reactive Moiety Comparison with N-(Amino-PEG4)-N-bis(PEG4-Boc)

The target compound N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) features an aminooxy (-O-NH2) reactive group, which is known for its ability to form stable oxime bonds with carbonyls under mild conditions without requiring copper catalysts. A close analog, N-(Amino-PEG4)-N-bis(PEG4-Boc), utilizes a primary amine (-NH2) as its third reactive handle . Aminooxy chemistry offers superior kinetics for oxime ligation compared to standard amine reactions with activated esters, and is bioorthogonal, providing higher specificity in complex biological environments .

Bioconjugation Click Chemistry PROTAC

Linker Length and Hydrophilicity: Quantifying PEG Spacer Differences vs. Bis-aminooxy-PEG7

The total PEG chain length influences the distance between the two ligase-binding moieties in a PROTAC, a parameter critical for inducing productive ternary complex formation. N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) possesses an asymmetric architecture with a PEG3 arm terminating in the aminooxy group and two PEG4 arms terminating in Boc groups. A comparator like Bis-aminooxy-PEG7 is a linear, symmetric linker with two identical aminooxy termini connected by a PEG7 chain (MW 400.47) . The branched structure of the target compound (MW 817.01) provides a higher molecular weight and potentially greater solubility enhancement per functional group than a linear PEG chain of similar overall length .

Physicochemical Properties Solubility Drug Design

Commercial Purity and Storage Stability: A Procurement-Grade Benchmarking vs. Linear Aminooxy-PEG-Boc Analogs

For procurement, consistent purity and defined storage stability are non-negotiable parameters. N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) is routinely offered at ≥98% purity by multiple suppliers, with a defined long-term storage stability of 3 years at -20°C as a powder . In contrast, linear aminooxy-PEG linkers are often noted by vendors to be 'very reactive and sensitive' with recommendations for 'immediate use (within 1 week)', highlighting a significant practical advantage in shelf-life and project planning flexibility for the branched compound [1].

Quality Control Stability Procurement

High-Value Applications for N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) in PROTAC Development and Bioconjugation


Modular, Three-Step PROTAC Synthesis with Orthogonal Conjugation Chemistry

This is the primary application. The heterotrifunctional nature of N-(Aminooxy-PEG3)-N-bis(PEG4-Boc) allows for a three-step modular synthesis of PROTACs . A typical workflow would be: 1) Couple a carboxyl-containing E3 ligase ligand (e.g., a VHL or CRBN ligand) to the Boc-deprotected PEG4 arm. 2) Attach a target protein ligand via oxime ligation to the aminooxy group on the PEG3 arm. This orthogonal approach is supported by the evidence of the linker's distinct reactive handles, minimizing purification steps compared to linear linkers and providing superior control over the final construct's architecture .

Systematic Linker Length Optimization in PROTAC Structure-Activity Relationship (SAR) Studies

The branched architecture provides a defined spatial orientation that is distinct from linear PEG linkers. As highlighted by its structural differentiation from N-Boc-N-bis-PEG5, this compound offers a specific, non-linear geometry . Procurement teams supporting medicinal chemistry groups would select this linker to test a specific 'branched' linker hypothesis in a PROTAC SAR campaign. The quantitative differences in arm length (PEG3 vs. PEG4) and molecular weight provide a distinct set of physicochemical properties to evaluate for optimizing cellular permeability and ternary complex formation.

Reliable and Scalable PROTAC Precursor for Multi-Project Inventory

For a central compound management or reagent procurement group supporting multiple PROTAC projects, the exceptional 3-year shelf-life at -20°C (when stored as a powder) is a critical differentiator. This long-term stability, confirmed by supplier specifications, makes it a 'stockable' advanced intermediate. In contrast to less stable linear aminooxy linkers, this compound can be purchased in larger, cost-effective quantities and reliably used across multiple projects over several years, significantly reducing the logistical burden of frequent re-supply and quality control testing.

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